1-Benzylpyrrolidin-3-amine
Overview
Description
1-Benzylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of chemistry and pharmacology due to its potential applications. The compound features a pyrrolidine ring, which is a five-membered lactam structure, with an amine group at the third position and a benzyl group attached to the nitrogen atom. This structure is a key intermediate in the synthesis of various pharmaceutical agents and has been explored for its utility in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of 1-Benzylpyrrolidin-3-amine has been approached through different methodologies. One notable method involves the Curtius rearrangement, which is performed in aqueous conditions, starting from commercially available materials. This process has been shown to yield 1-Benzyl 3-aminopyrrolidine in a relatively high yield of 55% on a multi-gram scale . Another approach for synthesizing related compounds includes the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide, which has been applied to the asymmetric syntheses of 4-aminopyrrolidine carboxylic acids .
Molecular Structure Analysis
The molecular structure of 1-Benzylpyrrolidin-3-amine consists of a pyrrolidine ring with an amine group at the third carbon and a benzyl group attached to the nitrogen atom. This structure is versatile and can be modified to enhance its interaction with biological targets, as seen in the structure-activity relationship studies of compounds like 2-benzylpyrrolidines .
Chemical Reactions Analysis
1-Benzylpyrrolidin-3-amine can undergo various chemical reactions due to the presence of the amine group, which is a reactive site for further functionalization. For instance, it can be used in the iron-catalyzed intermolecular amination of benzylic C(sp3)-H bonds, where it serves as a precursor for the synthesis of 2-pyridine substituted benzylamine . Additionally, it can participate in Pd-catalyzed coupling reactions with benzyl alcohols to form imines and secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzylpyrrolidin-3-amine are influenced by its molecular structure. The presence of the benzyl group contributes to its hydrophobic character, while the amine group can engage in hydrogen bonding, affecting its solubility and reactivity. These properties are crucial when considering the compound's applications in drug discovery and its behavior in biological systems .
Scientific Research Applications
Calcium-Sensing Receptor Antagonists : A study by Yang et al. (2005) explored the structure-activity relationship of calcilytic compounds and identified substituted 2-benzylpyrrolidines as effective calcium-sensing receptor (CaR) antagonists. This research has implications for developing drugs targeting CaR-related diseases (Wu Yang et al., 2005).
Metabolism Analysis : Ho and Castagnoli (1980) investigated the metabolism of 1-benzylpyrrolidine in rabbit liver microsomal preparations, leading to the characterization of various cyano adducts. This research provides insights into the metabolic pathways of similar compounds (B. Ho & N. Castagnoli, 1980).
Poly(ADP-ribose) Polymerase Inhibitors : Penning et al. (2009) developed benzimidazole carboxamide PARP inhibitors, which included a compound with a 2-methylpyrrolidin-2-yl structure. This compound, ABT-888, showed significant potency against PARP enzymes, hinting at its potential in cancer treatment (T. Penning et al., 2009).
Continuous Flow Chemistry : Grafton, Mansfield, and Fray (2010) studied the [3+2] dipolar cycloaddition reactions of an unstabilised azomethine ylide precursor with electron-deficient alkenes under continuous flow conditions. This research is significant for developing efficient synthesis methods (Mark W. Grafton et al., 2010).
Catalysis in Organic Chemistry : Gonzalez-Arellano et al. (2005) investigated the use of palladium complexes with chiral triaza ligands, including 1-benzylpyrrolidin-2-yl derivatives, for catalytic hydrogenation reactions. This study contributes to understanding chiral catalysis in organic synthesis (C. Gonzalez-Arellano et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVNLKQGRZPGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373442 | |
Record name | 1-benzylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidin-3-amine | |
CAS RN |
18471-40-4 | |
Record name | 1-benzylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-aminopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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